N1,N1-dimethylethane-1,2-diamine dihydrobromide

Catalog No.
S3315625
CAS No.
1245570-04-0
M.F
C4H13BrN2
M. Wt
169.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N1-dimethylethane-1,2-diamine dihydrobromide

CAS Number

1245570-04-0

Product Name

N1,N1-dimethylethane-1,2-diamine dihydrobromide

IUPAC Name

N',N'-dimethylethane-1,2-diamine;hydrobromide

Molecular Formula

C4H13BrN2

Molecular Weight

169.06 g/mol

InChI

InChI=1S/C4H12N2.BrH/c1-6(2)4-3-5;/h3-5H2,1-2H3;1H

InChI Key

WHLWAFIEVIOCNM-UHFFFAOYSA-N

SMILES

CN(C)CCN.Br.Br

Canonical SMILES

CN(C)CCN.Br

Preparation of Metal Complexes

Synthesis of Imidazolidines

N1,N1-dimethylethane-1,2-diamine dihydrobromide is a chemical compound with the molecular formula C4H14Br2N2C_4H_{14}Br_2N_2 and a molecular weight of 88.15 g/mol. It is a colorless liquid characterized by a fishy odor, primarily due to the presence of secondary amine functional groups. This compound is also recognized as N,N-diethylethane-1,2-diamine and has applications in various chemical synthesis processes, particularly in the formation of metal complexes and as a precursor for other chemical compounds .

At present, there is no documented information regarding the specific mechanism of action of N,N-DMED dihydrobromide in any biological system.

  • N,N-DMED: N,N-DMED is a mild skin and eye irritant [].
  • Hydrobromic acid: Hydrobromic acid is a corrosive acid and can cause severe irritation and burns upon contact.

N1,N1-dimethylethane-1,2-diamine dihydrobromide acts as a chelating agent, forming coordination complexes with various metals. Notable reactions include:

  • Formation of Metal Complexes: It can form complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper(II) and dichloro (1,4-bis(diphenyl phosphino)butane)-(1,2-ethylenediamine)ruthenium(II). These complexes are significant in catalysis and material science .
  • Precursor Reactions: The compound can react with aldehydes or ketones to form imidazolidines through condensation reactions, showcasing its versatility in organic synthesis .

The compound exhibits notable biological activity, particularly through its interaction with signaling pathways. It has been identified to interact with the Signal Transducer and Activator of Transcription 5 (STAT5), which plays a crucial role in cell signaling and regulation of gene expression. This interaction can influence various cellular processes, including proliferation and differentiation. Additionally, it has been noted for enhancing carbon dioxide adsorption, indicating potential applications in environmental chemistry.

The synthesis of N1,N1-dimethylethane-1,2-diamine dihydrobromide typically involves the following steps:

  • Starting Materials: The primary reactants include 1,2-dibromoethane and N,N-dimethylethylenediamine.
  • Reaction Conditions:
    • Dissolve 1,2-dibromoethane in a suitable solvent such as ethanol.
    • Add N,N-dimethylethylenediamine to the solution.
    • Introduce a base (e.g., sodium hydroxide) to initiate the reaction.
    • Heat the mixture under reflux for several hours.
    • Cool the mixture and filter to obtain the desired product .

N1,N1-dimethylethane-1,2-diamine dihydrobromide has diverse applications across various fields:

  • Catalysis: Used in the preparation of metal complexes that serve as homogeneous catalysts in organic reactions.
  • Synthesis of Pharmaceuticals: Acts as an intermediate in synthesizing pharmaceutical compounds like Cefotiam.
  • Environmental Chemistry: Its ability to enhance carbon dioxide adsorption makes it valuable for applications in carbon capture technologies .

Studies have demonstrated that N1,N1-dimethylethane-1,2-diamine dihydrobromide interacts with multiple biological targets through its amine groups. This interaction can modulate signaling pathways such as those involving STAT5, affecting cellular responses and potentially influencing therapeutic outcomes in various diseases. Further research into its interaction profiles could unveil additional biological functions or therapeutic potentials.

Several compounds share structural similarities with N1,N1-dimethylethane-1,2-diamine dihydrobromide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N-DimethylethylenediamineC4H12N2Colorless liquid; used similarly as a chelating agent.
EthylenediamineC2H8N2Simple diamine; widely used in organic synthesis.
N,N-Diethyl-ethylenediamineC6H16N2Similar structure; used in similar applications but with ethyl groups instead of methyl.

Uniqueness

N1,N1-dimethylethane-1,2-diamine dihydrobromide stands out due to its specific interactions with biological targets like STAT5 and its unique ability to form specific metal complexes that are not readily formed by other similar compounds. Its dual amine functionality allows it to participate in diverse

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

168.02621 g/mol

Monoisotopic Mass

168.02621 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-08-19

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